5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride
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Overview
Description
5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is particularly useful in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of the compound 5-(tert-Butoxy)pyridine-3-boronic acid-HCl is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 5-(tert-Butoxy)pyridine-3-boronic acid-HCl interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound 5-(tert-Butoxy)pyridine-3-boronic acid-HCl affects the Suzuki–Miyaura (SM) coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The pharmacokinetics of 5-(tert-Butoxy)pyridine-3-boronic acid-HCl are influenced by its properties as an organoboron reagent . These reagents are known for their stability, ease of preparation, and environmental benignity . They have been tailored for application under specific SM coupling conditions .
Result of Action
The molecular and cellular effects of 5-(tert-Butoxy)pyridine-3-boronic acid-HCl’s action are primarily seen in the formation of new carbon-carbon bonds . This is achieved through the Suzuki–Miyaura (SM) coupling reaction, which results in the formation of a new Pd–C bond .
Action Environment
The action, efficacy, and stability of 5-(tert-Butoxy)pyridine-3-boronic acid-HCl are influenced by several environmental factors . These include the sensitivity of boronic esters to hydrolysis under mild acidic or basic conditions, proteodeboronation, oxidation, and nucleophilic attack . The cost of arylboronic acids, which generally exceeds those of the reagents used for acetal and ketal formation, is also a factor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride typically involves the reaction of 5-bromo-3-pyridineboronic acid with tert-butyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is then purified through crystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Solvents: Common solvents include ethanol, methanol, and dichloromethane
Major Products Formed
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.
Oxidized Products: Pyridine derivatives from oxidation reactions.
Substituted Products: Various functionalized pyridine derivatives from substitution reactions
Scientific Research Applications
5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-pyridineboronic acid: A precursor in the synthesis of 5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride.
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
Pinacol boronic esters: Used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its tert-butoxy group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions that require high selectivity and functional group tolerance .
Properties
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3.ClH/c1-9(2,3)14-8-4-7(10(12)13)5-11-6-8;/h4-6,12-13H,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHQUZQNTJBNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OC(C)(C)C)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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